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Compound of Interest

Compound Name: (R)-Morpholine-2-carboxylic acid

Cat. No.: B108959

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of (R)-Morpholine-2-
carboxylic acid, a chiral heterocyclic compound of significant interest in medicinal chemistry
and drug discovery. This document details its chemical identifiers, physicochemical properties,
synthesis and purification protocols, and its potential role in modulating central nervous system

(CNS) signaling pathways.

Chemical Identifiers and Physicochemical
Properties

(R)-Morpholine-2-carboxylic acid and its common derivatives are characterized by the
following identifiers and properties. The data presented below has been compiled from various
chemical suppliers and databases.

Table 1: Chemical Identifiers
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Compound Name CAS Number Molecular Formula  InChl Key

(R)-Morpholine-2- FYCRNRZIEVLZDO-
. ) 1212396-52-5 CsH9aNOs3

carboxylic acid SCSAIBSYSA-N

(R)-Morpholine-2-

carboxylic acid 1273577-14-2 CsH10CINOs N/A
hydrochloride
(R)-N-Boc-
_ LGWMTRPJZFEWCX
Morpholine-2- 884512-77-0 C10H17NOs

. . -SSDOTTSWSA-N
carboxylic acid

Table 2: Physicochemical Properties

(R)-Morpholine-2- (R)-N-Boc-Morpholine-2-
Property ) . . .
carboxylic acid carboxylic acid
Molecular Weight 131.13 g/mol [1] 231.25 g/mol
Appearance White to off-white solid White to off-white solid
Melting Point Not reported Not reported
Soluble in organic solvents
Solubility Soluble in water (e.g., Dichloromethane, Ethyl
acetate)
pKa Not reported Not reported
Storage 2-8°C, protect from light 2-8°C, protect from light

Experimental Protocols

Detailed methodologies for the synthesis and purification of (R)-Morpholine-2-carboxylic acid
are crucial for its application in research and development. The following protocols are based
on established methods for the synthesis of chiral morpholine derivatives and the resolution of
racemic mixtures.
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Synthesis via Asymmetric Hydrogenation (Hypothetical
Protocol)

Asymmetric hydrogenation of a suitable prochiral precursor is a powerful method for the
enantioselective synthesis of chiral morpholines.[2] This hypothetical protocol outlines a
potential route.

Experimental Workflow: Asymmetric Hydrogenation

Click to download full resolution via product page

Caption: Workflow for the asymmetric synthesis of (R)-Morpholine-2-carboxylic acid.

Methodology:

» Catalyst Preparation: In a glovebox, a chiral phosphine ligand (e.g., (R)-BINAP) and a
rhodium precursor (e.g., [Rh(COD)z]BFa4) are dissolved in a degassed solvent (e.g.,
methanol or dichloromethane).

e Hydrogenation: The prochiral dehydromorpholine precursor is dissolved in the same solvent
in a high-pressure reactor. The catalyst solution is then transferred to the reactor. The reactor
is purged with hydrogen gas and pressurized to the desired pressure (e.g., 10-50 atm). The
reaction is stirred at a specific temperature (e.g., room temperature to 50°C) for a set time
(e.g., 12-24 hours).

o Work-up: Upon completion, the reactor is depressurized, and the solvent is removed under
reduced pressure. The residue is redissolved in an organic solvent (e.g., ethyl acetate) and
washed with water. The organic layer is dried over anhydrous sodium sulfate, filtered, and
concentrated.
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 Purification: The crude product, an ester of (R)-Morpholine-2-carboxylic acid, is purified by
column chromatography on silica gel or by crystallization.

» Hydrolysis: The purified ester is dissolved in a mixture of tetrahydrofuran (THF) and water.
An excess of a base (e.g., lithium hydroxide) is added, and the mixture is stirred at room
temperature until the reaction is complete (monitored by TLC).

o Final Isolation: The reaction mixture is acidified with a dilute acid (e.g., 1N HCI) to pH ~2-3.
The aqueous layer is then extracted with a suitable organic solvent (e.g., ethyl acetate). The
combined organic layers are dried, filtered, and concentrated to yield (R)-Morpholine-2-
carboxylic acid.

Synthesis via Chiral Resolution of Racemic Morpholine-
2-carboxylic acid

Chiral resolution is a classical and effective method for separating enantiomers.[3] This
involves the formation of diastereomeric salts with a chiral resolving agent.

Experimental Workflow: Chiral Resolution

Product: (R)-Morpholine-2-carboxylic acid

Click to download full resolution via product page

Caption: Workflow for the chiral resolution of racemic Morpholine-2-carboxylic acid.
Methodology:

¢ Salt Formation: Racemic morpholine-2-carboxylic acid is dissolved in a suitable solvent (e.g.,
ethanol or methanol) with heating. A stoichiometric amount of a chiral resolving agent (e.g.,
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(R)-(-)-1-phenylethylamine) is added to the solution.

o Fractional Crystallization: The solution is slowly cooled to room temperature and then further
cooled in an ice bath to induce crystallization of one of the diastereomeric salts.

o Separation: The crystallized diastereomeric salt is collected by filtration and washed with a
small amount of cold solvent. The mother liquor, enriched in the other diastereomer, can be
processed separately.

o Liberation of the Enantiomer: The isolated diastereomeric salt is dissolved in water and
acidified with a strong acid (e.g., hydrochloric acid) to a low pH.

o Extraction and Isolation: The liberated (R)-Morpholine-2-carboxylic acid is extracted with
an organic solvent. The combined organic extracts are dried over a drying agent, filtered,
and the solvent is evaporated to yield the enantiomerically enriched product. The
enantiomeric excess can be determined by chiral HPLC.

Analytical Data

Characterization of (R)-Morpholine-2-carboxylic acid is typically performed using
spectroscopic and chromatographic techniques. While specific spectra for the free acid are not
readily available in the public domain, data for its hydrochloride salt can be found from
commercial suppliers.

Table 3: Expected Analytical Data
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Technique Expected Observations

Signals corresponding to the morpholine ring

protons, with distinct chemical shifts and

1H NMR _ _ _
coupling constants. The carboxylic acid proton
will appear as a broad singlet.
Resonances for the four unique carbons of the
13C NMR morpholine ring and the carbonyl carbon of the

carboxylic acid.

M s MS) A molecular ion peak corresponding to the mass
ass Spec
P of the compound.

Separation of the (R) and (S) enantiomers on a
Chiral HPLC suitable chiral stationary phase, allowing for the

determination of enantiomeric purity.

Role in CNS Signaling Pathways

The morpholine moiety is a privileged scaffold in medicinal chemistry, particularly for CNS-
targeting drugs, due to its favorable physicochemical properties that can enhance blood-brain
barrier permeability.[4][5][6] Morpholine-containing compounds have been shown to interact
with various receptors and enzymes in the CNS.[7][8] (R)-Morpholine-2-carboxylic acid can
serve as a key building block for the synthesis of more complex molecules designed to
modulate these targets.

Signaling Pathway: Modulation of a G-Protein Coupled Receptor (GPCR)

The diagram below illustrates a generalized signaling pathway for a GPCR, a common target
for CNS drugs. A hypothetical antagonist derived from (R)-Morpholine-2-carboxylic acid
could block the binding of the endogenous ligand, thereby inhibiting downstream signaling.
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Caption: Generalized GPCR signaling pathway modulated by a morpholine-based antagonist.
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The chiral nature of (R)-Morpholine-2-carboxylic acid is critical, as stereochemistry often
dictates the binding affinity and efficacy of a drug molecule at its biological target. The specific
(R)-configuration can provide the necessary three-dimensional arrangement of functional
groups to fit into a chiral binding pocket of a receptor or enzyme active site.

Conclusion

(R)-Morpholine-2-carboxylic acid is a valuable chiral building block with significant potential
in the development of novel therapeutics, particularly for CNS disorders. Its synthesis can be
achieved through various stereoselective methods, and its incorporation into larger molecules
can impart favorable pharmacokinetic properties. The detailed information provided in this
guide is intended to support researchers and drug development professionals in their efforts to
utilize this versatile compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b108959#r-morpholine-2-carboxylic-acid-cas-number-
and-identifiers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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